molecular formula C13H14F2N2O2S2 B6460341 2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole CAS No. 2548992-58-9

2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole

Cat. No.: B6460341
CAS No.: 2548992-58-9
M. Wt: 332.4 g/mol
InChI Key: GHDGBMOEBGCROB-UHFFFAOYSA-N
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Description

The compound “2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic aromatic compound, and a difluoropiperidine group, which is a type of nitrogen-containing ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and difluoropiperidine rings, as well as the methanesulfonyl group. These functional groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring, the difluoropiperidine group, and the methanesulfonyl group could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzothiazole ring could contribute to its stability, while the difluoropiperidine group could influence its polarity .

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-4-methylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2S2/c1-21(18,19)10-4-2-3-9-11(10)16-12(20-9)17-7-5-13(14,15)6-8-17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGBMOEBGCROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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